4-Bromo-2-((4-methoxybenzyl)oxy)pyridine
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Overview
Description
“4-Bromo-2-((4-methoxybenzyl)oxy)pyridine” is a chemical compound with the CAS Number: 1240620-32-9 . It has a linear formula of C13H12BrNO2 . The compound has a molecular weight of 294.15 . The IUPAC name for this compound is 4-bromo-2-[(4-methoxybenzyl)oxy]pyridine .
Molecular Structure Analysis
The InChI code for “4-Bromo-2-((4-methoxybenzyl)oxy)pyridine” is 1S/C13H12BrNO2/c1-16-12-4-2-10(3-5-12)9-17-13-8-11(14)6-7-15-13/h2-8H,9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
While specific chemical reactions involving “4-Bromo-2-((4-methoxybenzyl)oxy)pyridine” are not available, similar compounds have been used in catalytic protodeboronation of pinacol boronic esters .Scientific Research Applications
Synthesis and Characterization
Research has been focused on synthesizing novel compounds for various applications. For example, the synthesis and characterization of new benzenesulfonamide derivatives and their incorporation into zinc(II) phthalocyanines have been explored. These compounds have been studied for their photophysical and photochemical properties, showing potential in photocatalytic applications and photodynamic therapy due to their photosensitizing abilities (Öncül, Öztürk, & Pişkin, 2021; Öncül, Öztürk, & Pişkin, 2022).
Photocatalysis and Photodynamic Therapy
A study on the visible-light-mediated generation of iminyl radicals from benzyl oxime ether for the synthesis of pyrroline demonstrates the potential of using light to initiate chemical reactions, a concept useful in photocatalysis and organic synthesis (Usami, Yamaguchi, Tada, & Itoh, 2018).
Material Science
The creation and analysis of compounds like bibenzyl-4-yl derivatives for studying crystal and molecular structures also underline the importance of these chemicals in understanding and designing new material properties (Zugenmaier, 2013).
Catalysis
Organoselenium and DMAP co-catalysis research, demonstrating the regioselective synthesis of halolactones and bromooxepanes, shows the role of 4-methoxybenzyl derivatives in facilitating chemical transformations, highlighting their utility in synthetic chemistry (Verma, Jana, Prasad, Yadav, & Kumar, 2016).
Antibacterial Activity
Exploration of the antibacterial activity of novel 4-pyrrolidin-3-cyanopyridine derivatives, synthesized from bromo-pyridine substrates, underscores the potential pharmaceutical applications of these compounds, offering a glimpse into their role in developing new antibacterial agents (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).
Safety and Hazards
properties
IUPAC Name |
4-bromo-2-[(4-methoxyphenyl)methoxy]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-16-12-4-2-10(3-5-12)9-17-13-8-11(14)6-7-15-13/h2-8H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEYUAMTSNHWBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=NC=CC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677527 |
Source
|
Record name | 4-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1240620-32-9 |
Source
|
Record name | 4-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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